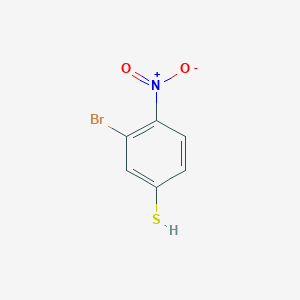

3-Bromo-4-nitrobenzenethiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

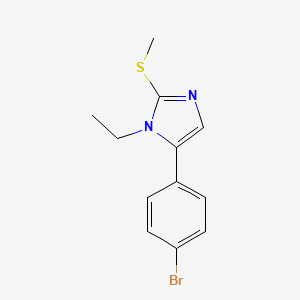

3-Bromo-4-nitrobenzenethiol is a chemical compound with the molecular formula C6H4BrNO2S . It has an average mass of 234.070 Da and a monoisotopic mass of 232.914597 Da .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various methods such as X-ray diffraction and computational chemistry techniques like Density Functional Theory (DFT). These methods can provide insights into the molecule’s geometry, electron distribution, and other physical and chemical properties .Physical And Chemical Properties Analysis

This compound is a compound with a molecular formula of C6H4BrNO2S . Its exact physical and chemical properties are not specified in the available resources .Wissenschaftliche Forschungsanwendungen

Photochemistry and Radical Generation : 3-Bromo-4-nitrobenzenethiol has been studied for its photochemical properties. In a study by Alam and Ito (1999), the transient absorption spectra of p-nitrobenzenethiol (a related compound) were measured. It was found that nitrobenzenethio radicals were predominantly formed in nonpolar and less polar solvents, while the formation of the triplet state of deprotonated nitrobenzenethione was observed in protic polar solvents. This indicates that this compound can act as a selective generator of thione triplets and thio radicals in various solvents, a property that could be exploited in photochemical applications (Alam & Ito, 1999).

Electrophilic Bromination of Nitrobenzene : Research by Sobolev et al. (2014) demonstrated that Ba(BrF4)2 can act as a highly active brominating agent. This research is relevant because it pertains to the reaction of nitrobenzene to form bromo-nitro compounds, similar to this compound. This study shows the potential of certain reactions in efficiently producing brominated nitro compounds, which can have various applications in organic synthesis and industrial chemistry (Sobolev et al., 2014).

Aromatic Nucleophilic Substitution and Rearrangement : A study conducted by Guerrera et al. (1995) on 3-Bromo-2-nitrobenzo[b]thiophene, a closely related compound, with amines revealed the formation of unexpected isomeric structures. This research highlights the potential of this compound in novel synthetic pathways, particularly in the formation of new isomers through aromatic nucleophilic substitution and rearrangement (Guerrera et al., 1995).

Application in Polymer Solar Cells : A study by Fu et al. (2015) explored the use of 1-Bromo-4-Nitrobenzene (a similar compound) in polymer solar cells. The addition of this compound improved the power conversion efficiency of the solar cells significantly. This suggests that derivatives of this compound could be explored for enhancing the performance of photovoltaic devices (Fu et al., 2015).

Safety and Hazards

Wirkmechanismus

Target of Action

Based on its structure, it can be inferred that it might interact with proteins or enzymes that have affinity for aromatic compounds .

Mode of Action

Compounds like 3-bromo-4-nitrobenzenethiol often undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

Given its structure, it might be involved in pathways related to aromatic compounds .

Pharmacokinetics

Like other aromatic compounds, its bioavailability might be influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups .

Result of Action

Given its potential to undergo reactions at the benzylic position, it might cause changes in the structure or function of its target molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect its reactivity and interactions with its targets .

Eigenschaften

IUPAC Name |

3-bromo-4-nitrobenzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2S/c7-5-3-4(11)1-2-6(5)8(9)10/h1-3,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXRQVIVWMSVBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethyl-N-[(2-methylphenyl)carbamothioyl]adamantane-1-carboxamide](/img/structure/B2609437.png)

![(3,4-Dichlorophenyl){4-[(diethylamino)methyl]-4-hydroxypiperidino}methanone](/img/structure/B2609438.png)

![2,5-dimethyl-N-[3-(4-oxo-1,3-thiazolidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2609441.png)

![8-(4-Methoxyphenyl)-1-methyl-5-(3-phenylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2609443.png)

![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazol-6-amine](/img/structure/B2609444.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2609449.png)

![8-(4-ethoxyphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![(6-Bromobenzo[d][1,3]dioxol-5-yl)methanamine](/img/structure/B2609452.png)

![2-methyl-2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2609453.png)

![7-hydroxy-N-(4-methylbenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2609455.png)